
6-氯-7-羟基-4-甲基-2H-色烯-2-酮
描述
6-氯-7-羟基-4-甲基香豆素是香豆素的衍生物,香豆素是一类以其多种生物活性而闻名的化合物,在各个领域都有应用。 香豆素是天然存在的内酯,具有苯并吡喃酮核心结构,广泛存在于植物和微生物代谢产物中 。 化合物6-氯-7-羟基-4-甲基香豆素因其在药物合成中的潜力及其生物活性而备受关注 .
科学研究应用
6-氯-7-羟基-4-甲基香豆素在科学研究中具有广泛的应用:
准备方法
化学反应分析
6-氯-7-羟基-4-甲基香豆素会发生各种化学反应,包括:
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 。形成的主要产物取决于所用试剂和具体的反应条件。
作用机制
6-氯-7-羟基-4-甲基香豆素的作用机制涉及其与各种分子靶标和途径的相互作用。 它可以抑制DNA旋转酶等酶,DNA旋转酶对细菌DNA复制至关重要,从而表现出抗菌活性 。 此外,其抗氧化活性归因于其清除活性氧物质和保护细胞免受氧化应激的能力 .
相似化合物的比较
6-氯-7-羟基-4-甲基香豆素可以与其他香豆素衍生物进行比较,例如:
7-羟基-4-甲基香豆素: 以其作为利胆药的使用而闻名.
6,7-二羟基-4-甲基香豆素: 因其抗氧化特性而被研究.
4-甲基-7-氧基-葡萄糖苷香豆素: 有效抑制乳腺癌细胞增殖.
属性
IUPAC Name |
6-chloro-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXAGHXRIBLWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418744 | |
| Record name | 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19492-02-5 | |
| Record name | 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-7-hydroxy-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one synthesized and what analytical techniques were employed to confirm its structure?
A1: 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one (also known as a chlorinated coumarin) was synthesized through a two-step process. Initially, 4-chlororesorcinol was reacted with ethyl acetoacetate in the presence of concentrated sulfuric acid to yield the precursor molecule. This precursor was then reacted with various alkyl or aryl halides in the presence of sodium hydride (NaH) using dimethylformamide (DMF) as a solvent. This reaction led to the formation of a series of O-substituted derivatives of the chlorinated coumarin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
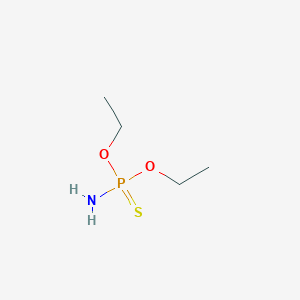
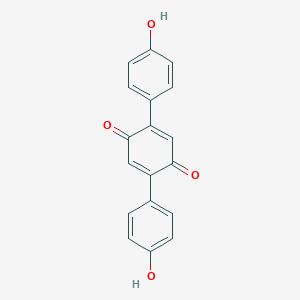

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)

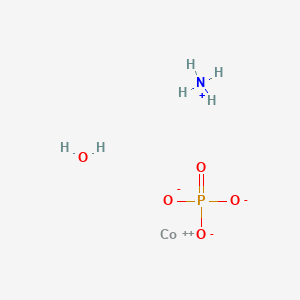

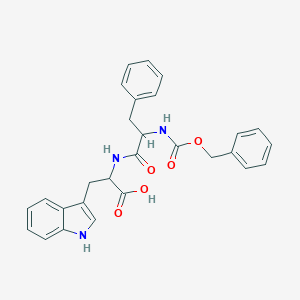
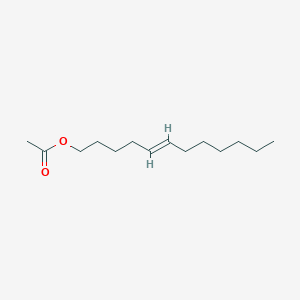
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)
